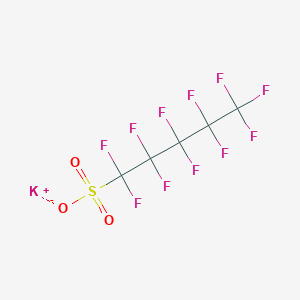

1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-, potassium salt

Description

1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-, potassium salt (CAS RN: 3872-25-1) is a perfluorinated sulfonic acid salt with the molecular formula C5HF11O3S·K and a molecular weight of 389.21 . This compound belongs to the per- and polyfluoroalkyl substances (PFAS) category, characterized by a fully fluorinated carbon chain (C5) and a sulfonate group bonded to potassium . However, its PFAS classification raises environmental and regulatory concerns due to persistence and bioaccumulation risks .

Properties

IUPAC Name |

potassium;1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF11O3S.K/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)20(17,18)19;/h(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUZXTVANFJFPD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11KO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063214 | |

| Record name | Potassium perfluoropentanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3872-25-1 | |

| Record name | Perfluoropentanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003872251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium perfluoropentanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium perfluoropentane-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reaction Parameters:

| Parameter | Value/Range |

|---|---|

| Temperature | 190–210°C |

| Pressure | 0.9 MPa |

| Reaction Time | 10–20 hours |

| Molar Ratio (K<sub>2</sub>SO<sub>3</sub>:Alkyl Halide) | 1:1.1–1.2 |

Post-reaction purification involves low-temperature quick-freezing (-20°C) to precipitate impurities, followed by centrifugation and ethanol washes. Yield optimization typically requires iterative adjustments to the sulfite-to-halide ratio and strict exclusion of moisture.

Fluorination of Preformed Sulfonate Salts

Recent advances highlight electrochemical fluorination (ECF) as a viable pathway. In this method, non-fluorinated sulfonate salts (e.g., potassium pentanesulfonate) are subjected to anhydrous hydrogen fluoride (HF) under electrolytic conditions. The process follows:

Optimization Insights:

-

Current density : 10–15 mA/cm<sup>2</sup> minimizes side reactions.

-

Yield : ~60–70% due to competing C-S bond cleavage.

Post-fluorination purification involves membrane filtration to isolate the perfluorinated product from partially fluorinated byproducts.

Halex Exchange with Potassium Bifluoride

A scalable method adapted from sulfonyl fluoride synthesis employs cyanuric chloride (C<sub>3</sub>N<sub>3</sub>Cl<sub>3</sub>) and potassium bifluoride (KHF<sub>2</sub>) . This one-pot cascade converts sulfonic acids or sulfonate esters into the target potassium salt:

-

Activation with Cyanuric Chloride :

-

Fluorination with KHF<sub>2</sub> :

-

Hydrolysis to Potassium Salt :

Conditions:

-

Solvent : Water or DMSO enhances reaction homogeneity.

-

Catalyst : Tetrabutylammonium bromide (TBAB) accelerates fluorination.

Industrial-Scale Purification Techniques

Regardless of the synthesis route, final purification is critical for analytical-grade purity (>99%). Methods include:

Purity Metrics:

| Impurity | Tolerance (ppm) |

|---|---|

| Residual solvents | <50 |

| Heavy metals (Pb, Hg) | <1 |

| Unfluorinated analogs | <100 |

Chemical Reactions Analysis

Types of Reactions

1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-, potassium salt undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.

Oxidation and Reduction: While the perfluorinated nature of the compound makes it resistant to oxidation, it can still undergo reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reduction reactions can produce partially fluorinated compounds.

Scientific Research Applications

Chromatography

One of the primary applications of potassium PFPeS is in chromatography:

- HPLC and UPLC : The compound is utilized in reverse phase high-performance liquid chromatography (HPLC) methods for the separation and analysis of various compounds. It is particularly effective when used with mobile phases containing acetonitrile and water, where phosphoric acid can be replaced with formic acid for mass spectrometry compatibility . The scalability of this method allows for preparative separations and impurity isolation in pharmacokinetic studies.

Environmental Chemistry

Potassium PFPeS is also significant in environmental studies:

- Mist Suppressants : It has been reported that perfluoroalkyl sulfonates are used as mist suppressants in the metal plating industry. The compound's surface-active properties help reduce airborne particulates during metal processing .

- Firefighting Foams : The compound has applications in firefighting foams due to its effectiveness in creating stable foams that can suppress flammable liquids .

Toxicology and Pharmacokinetics

Research into the toxicological profiles of potassium PFPeS reveals:

- Pharmacokinetics : Studies indicate that perfluoroalkyl sulfonates exhibit varying elimination rates across species. For example, potassium PFPeS has been shown to have different half-lives in humans compared to longer-chain perfluoroalkyls . Understanding these profiles is crucial for evaluating human health risks associated with exposure.

Case Study 1: Environmental Impact Assessment

A comprehensive assessment conducted by NICNAS evaluated the environmental risks associated with potassium PFPeS and similar compounds. The study highlighted:

- The persistence of perfluoroalkyl sulfonates in aquatic environments.

- Their potential for bioaccumulation and adverse effects on wildlife.

- Recommendations for monitoring and regulating their use to mitigate environmental impact .

Case Study 2: Industrial Application Analysis

In an analysis of industrial applications, it was found that potassium PFPeS is predominantly utilized in:

Mechanism of Action

The mechanism of action of 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-, potassium salt involves its interaction with various molecular targets. The perfluorinated nature of the compound allows it to form strong interactions with both hydrophobic and hydrophilic molecules. This dual affinity makes it an effective surfactant and stabilizing agent in various applications.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Perfluoroalkane Sulfonates

Key Observations :

Fluorination Impact: The fluorinated potassium salt (3872-25-1) exhibits significantly higher molecular weight (~389) compared to its non-fluorinated sodium analogue (174.19) due to the replacement of hydrogen with fluorine atoms . Full fluorination enhances chemical inertness and hydrophobicity, making it suitable for applications requiring resistance to extreme conditions (e.g., strong acids/bases) .

Cation Effects :

- Potassium vs. Sodium : Potassium salts generally have lower solubility in polar solvents compared to sodium salts. This may influence their utility in chromatography; sodium 1-pentanesulfonate is widely used in HPLC mobile phases for nitrate analysis due to superior solubility , whereas the potassium analogue may require optimized solvent systems.

- Lithium Salts : The lithium salt of heptanesulfonic acid (117806-54-9) offers enhanced solubility in organic solvents, making it preferable for niche industrial processes .

Analytical and Regulatory Differences

Table 2: Regulatory and Application Profiles

Key Observations :

Regulatory Scrutiny: The potassium salt (3872-25-1) is subject to TSCA Section 12(b) export regulations due to its PFAS classification, limiting its commercial use compared to non-fluorinated analogues . Non-fluorinated sodium salts face fewer restrictions, facilitating their adoption in pharmaceutical and environmental testing .

Chromatographic Performance :

- Sodium 1-pentanesulfonate is preferred in HPLC for its ability to form stable ion pairs with polar analytes (e.g., nitrates), achieving high theoretical plates (>10,000) and low tailing factors (<1.5) .

- Fluorinated variants may offer unique selectivity for hydrophobic analytes but require method optimization due to solubility challenges .

Biological Activity

1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-, potassium salt (commonly referred to as potassium PFPeS) is a perfluoroalkyl sulfonate (PFAS) compound. Its unique chemical structure imparts significant biological activity and environmental persistence. This article explores the biological activity of potassium PFPeS based on various studies and assessments.

- Chemical Formula : CFKOS

- Molecular Weight : 388.191 g/mol

- CAS Number : 68259-09-6

Bioaccumulation Potential

Potassium PFPeS has been studied for its bioaccumulation potential in various organisms. Research indicates that perfluoroalkyl sulfonates can bioaccumulate by binding to proteins in plasma and liver rather than partitioning into fatty tissues. This behavior is particularly noted in longer-chain PFAS compounds. For instance:

- PFHxS (a related compound) was found to have moderate bioaccumulation potential in fish muscle but high biomagnification factors in liver concentrations .

- In contrast, potassium PFPeS is considered to have lower bioaccumulation potential compared to its longer-chain counterparts like PFHxS and PFOS .

Toxicity Studies

Toxicity assessments of potassium PFPeS and similar compounds reveal several important findings:

- Intergenerational Toxicity : Studies indicate that exposure to PFAS can lead to adverse effects on offspring even at low concentrations during parental exposure .

- Repeated Dose Toxicity : Research involving repeated oral exposure in rats showed dose-dependent toxicity effects targeting the liver . Notably:

- Changes in serum cholesterol levels were observed.

- Increased liver-to-body weight ratios were reported.

The toxicity of perfluoroalkyl sulfonates generally decreases with shorter chain lengths; thus, potassium PFPeS may exhibit lower chronic toxicity compared to longer-chain analogs like PFOS .

Case Study 1: Fish Bioaccumulation

A field study conducted in China assessed the bioaccumulation of PFHxS in fish and provided a basis for understanding the potential impacts of related compounds like potassium PFPeS. The study calculated whole-body bioaccumulation factors and found that while muscle concentrations were low to moderate, liver concentrations indicated significant biomagnification potential .

Summary of Findings

| Aspect | Observation |

|---|---|

| Bioaccumulation | Lower potential compared to longer-chain PFAS |

| Toxicity | Dose-dependent; liver targeted; intergenerational effects |

| Environmental Impact | Persistent in the environment; potential for biomagnification |

Q & A

Q. Q1: What are the key physicochemical properties of 1-pentanesulfonic acid, undecafluoro-, potassium salt, and how do they influence its stability in aqueous solutions?

A: The compound (CAS 3872-25-1) has a molecular formula of C₅F₁₁KO₃S and molecular weight 388.19 g/mol . Its perfluorinated chain confers high thermal and chemical stability, while the sulfonic acid group enhances hydrophilicity. Stability in aqueous solutions depends on pH and ionic strength. For instance, in chromatography applications, the potassium salt’s solubility in polar solvents (e.g., water or methanol) is critical for ion-pairing efficiency. Methodologically, conduct dynamic light scattering (DLS) to assess aggregation in buffers and thermogravimetric analysis (TGA) to evaluate thermal decomposition thresholds .

Q. Q2: What validated synthetic routes exist for this compound, and what are common impurities encountered during synthesis?

A: Synthesis typically involves perfluorination of pentanesulfonic acid precursors via electrochemical fluorination (ECF) or telomerization. A key challenge is minimizing residual fluorinated byproducts (e.g., shorter-chain homologs or unsaturated derivatives). For quality control, use ¹⁹F NMR to detect trace impurities (e.g., perfluorobutanesulfonate) and ion chromatography (IC) to quantify unreacted sulfonic acid intermediates . Note that ECF may introduce isomers requiring HPLC purification .

Advanced Research Questions

Q. Q3: How does this compound behave in environmental matrices, and what analytical methods are optimal for detecting trace levels in complex samples?

A: As a per- and polyfluoroalkyl substance (PFAS), it is persistent in water and soil due to its C–F bonds. For environmental analysis, use solid-phase extraction (SPE) with weak anion-exchange (WAX) cartridges followed by LC-MS/MS in negative ion mode. Optimize mobile phases with ammonium acetate/acetonitrile gradients to resolve co-eluting PFAS (e.g., perfluorooctanesulfonate, PFOS). Method detection limits (MDLs) <1 ng/L are achievable using isotope dilution . Contradictions in recovery rates (e.g., 70–120%) require matrix-specific calibration .

Q. Q4: What experimental strategies mitigate interference from this compound in ion-pair chromatography when analyzing polar metabolites?

A: In reversed-phase HPLC, the potassium salt can form ion pairs with cationic analytes (e.g., amino acids), but excessive concentrations cause baseline noise. Optimize by:

Gradient elution : Start with low ion-pair reagent concentrations (1–5 mM) to reduce column overloading.

Post-column suppression : Add a counterion (e.g., tetrabutylammonium) to neutralize residual charges.

Column conditioning : Pre-equilibrate C18 columns with 0.1% formic acid to minimize hydrophobic interactions.

Validate using a test mix of standards (e.g., nucleotides, organic acids) to assess resolution and peak symmetry .

Q. Q5: How do structural modifications (e.g., chain length, counterion substitution) affect its performance as a surfactant in electrochemical applications?

A: Compared to sodium salts (e.g., sodium 1-pentanesulfonate), the potassium salt exhibits lower solubility in nonpolar solvents but higher conductivity in aqueous electrolytes. In fuel cell membranes, replace potassium with tetraalkylammonium ions to enhance anion-exchange capacity. Use cyclic voltammetry (CV) to measure ion transport efficiency and X-ray photoelectron spectroscopy (XPS) to verify surface deposition uniformity. Chain-length studies show that C5 derivatives balance hydrophobicity and ion mobility better than C4 or C6 analogs .

Q. Q6: What regulatory constraints apply to its use in academic research under TSCA and Stockholm Convention guidelines?

A: Under TSCA §721.185, significant new uses (e.g., industrial etching) require EPA notification. However, exemptions exist for lab-scale research (<10 kg/year). The compound is not yet listed under the Stockholm Convention but falls under broader PFAS monitoring due to structural similarity to PFOS. Maintain records of disposal via high-temperature incineration (>1100°C) to prevent environmental release .

Data Contradiction and Validation

Q. Q7: How should researchers resolve discrepancies in reported solubility data for this compound?

A: Literature conflicts arise from varying purity grades and measurement conditions. For example, one study reports solubility in water as >500 mg/mL, while another cites 300 mg/mL. Re-evaluate using:

Karl Fischer titration to confirm water content in stock solutions.

Dynamic vapor sorption (DVS) to assess hygroscopicity.

High-throughput screening across pH 2–10.

Cross-reference with NIST’s WebBook data for perfluorinated sulfonates, which standardize measurements at 25°C .

Q. Q8: What mechanistic insights explain its lower ecotoxicity compared to long-chain PFAS?

A: The shorter perfluorinated chain (C5 vs. C8 in PFOS) reduces bioaccumulation potential. In vitro assays show 10-fold lower binding affinity to human serum albumin (HSA) and liver fatty acid-binding protein (L-FABP). Use molecular docking simulations to map interactions and zebrafish embryo assays (FET test) to quantify acute toxicity (LC₅₀ >100 mg/L). Note that chronic effects on aquatic organisms remain understudied .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.